Tefluthrin-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tefluthrin-d5 is a deuterium-labeled analog of Tefluthrin, a synthetic pyrethroid insecticide. Pyrethroids are known for their effectiveness against a wide range of insect pests and are commonly used in agricultural and household settings. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process due to its stable heavy isotopes of hydrogen.

准备方法

Synthetic Routes and Reaction Conditions

Tefluthrin-d5 is synthesized by the esterification of cyhalothrin acid chloride with 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol. The deuterium labeling is introduced during the synthesis of the alcohol component. The reaction typically involves the use of a base such as pyridine and a solvent like dichloromethane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the product. The use of automated reactors and continuous flow systems helps in scaling up the production while maintaining the reaction conditions.

化学反应分析

Types of Reactions

Tefluthrin-d5 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols and other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the halogen atoms in the molecule with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed in substitution reactions.

Major Products

The major products formed from these reactions include various alcohols, acids, and substituted derivatives of this compound.

科学研究应用

Analytical Chemistry Applications

Tefluthrin-d5 serves as an internal standard in mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is crucial for the accurate quantification of Tefluthrin in complex matrices. The use of deuterated compounds enhances the reliability of analytical results by compensating for variations in ionization efficiency and matrix effects.

Method Development

- Sample Preparation : Techniques such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are employed for extracting Tefluthrin from food samples. This compound is added to ensure precise quantification during analysis .

- Detection Limits : Studies indicate that using this compound can significantly improve detection limits for Tefluthrin in environmental samples, allowing for the monitoring of pesticide residues at trace levels .

Environmental Monitoring

The application of this compound extends to environmental studies where it aids in assessing pesticide contamination in water bodies and soil.

Pesticide Residue Analysis

- Surface Water Studies : Research has demonstrated that this compound can be effectively used to evaluate pesticide concentrations in surface water samples. This is critical for understanding the impact of agricultural runoff on aquatic ecosystems .

- Sediment Analysis : The compound is also utilized to analyze sediment samples, providing insights into the historical accumulation of pesticides and their potential ecological effects .

Human Health Implications

While Tefluthrin is primarily an insecticide, understanding its behavior through this compound can provide insights into its potential health impacts due to exposure through food or environmental pathways.

Toxicological Studies

- Bioaccumulation Research : Studies have indicated that monitoring Tefluthrin and its metabolites using deuterated standards can help assess bioaccumulation in organisms, which is essential for evaluating risks to human health .

- Risk Assessment : The data obtained from analyses involving this compound contribute to risk assessment models that inform regulatory decisions regarding pesticide usage and safety standards .

Case Study: Pesticide Monitoring in Urban Watersheds

A comprehensive study conducted in urban watersheds utilized this compound to monitor pesticide levels in water samples collected over a year. The findings revealed seasonal variations in pesticide concentrations, correlating with agricultural practices and rainfall patterns.

| Parameter | Value |

|---|---|

| Sampling Frequency | Monthly |

| Maximum Concentration | 0.45 µg/L |

| Minimum Concentration | 0.02 µg/L |

| Detection Method | LC-MS/MS |

Case Study: Food Safety Analysis

In a food safety analysis, strawberries were tested for pesticide residues using this compound as an internal standard. The study highlighted the effectiveness of using deuterated compounds for ensuring compliance with safety regulations.

| Sample Type | Residue Level (µg/kg) |

|---|---|

| Strawberry Jam | 15 |

| Fresh Strawberries | 8 |

作用机制

Tefluthrin-d5, like other pyrethroids, exerts its effects by targeting the voltage-gated sodium channels in the nervous system of insects. It prolongs the opening of these channels, leading to continuous nerve impulses, paralysis, and eventually death of the insect. The deuterium labeling does not significantly alter the mechanism of action but aids in tracking the compound in various studies.

相似化合物的比较

Similar Compounds

Cyhalothrin: Another pyrethroid insecticide with a similar structure and mode of action.

Permethrin: Widely used in agriculture and household pest control.

Deltamethrin: Known for its high potency and effectiveness against a broad spectrum of insects.

Uniqueness

Tefluthrin-d5 is unique due to its deuterium labeling, which makes it an invaluable tool in scientific research. The stable isotopes allow for precise quantitation and tracking in various studies, providing insights into the behavior and fate of pyrethroid insecticides in different environments.

生物活性

Tefluthrin-d5 is a deuterated form of the pyrethroid insecticide Tefluthrin, which is widely utilized in agricultural practices for pest control. Understanding the biological activity of this compound is crucial for assessing its efficacy, safety, and environmental impact. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.

Tefluthrin is classified as a Type I pyrethroid, known for its neurotoxic effects on insects. Its mechanism involves the modulation of voltage-gated sodium channels in neuronal cells, leading to prolonged depolarization and hyperexcitability. The deuteration in this compound may influence its pharmacokinetics and metabolic pathways, potentially altering its biological activity compared to non-deuterated forms .

Toxicological Profile

The toxicity of Tefluthrin, including its deuterated variant, has been extensively studied. Key findings include:

- Acute Toxicity : Tefluthrin exhibits acute toxicity in various animal models, with symptoms such as tremors, salivation, and hyperactivity observed following exposure. The LD50 values indicate high toxicity levels, necessitating careful handling .

- Chronic Effects : Long-term exposure studies have suggested potential neurodevelopmental impacts, particularly in juvenile models. Research indicates that exposure during critical developmental windows may lead to alterations in behavior and neurological function .

Metabolism

The metabolism of Tefluthrin involves hydrolysis of the ester bond to yield cyclopropane acid and 4-methylbenzyl alcohol. The metabolic pathway is crucial for understanding how this compound may behave differently due to its deuterated structure. Deuteration can affect metabolic stability and clearance rates, which may enhance or diminish biological activity .

Case Study 1: Efficacy Against Pests

A study evaluating the efficacy of this compound against common agricultural pests demonstrated significant insecticidal activity. In controlled experiments, this compound showed comparable efficacy to its non-deuterated counterpart, effectively reducing pest populations in treated crops .

Case Study 2: Environmental Impact Assessment

Research on the environmental persistence of this compound indicated that while it is subject to degradation in soil and water systems, its metabolites can pose risks to non-target organisms. Monitoring studies revealed detectable levels of Tefluthrin residues in agricultural runoff, raising concerns about ecological impacts .

Table 1: Toxicological Data Summary

| Parameter | Value |

|---|---|

| LD50 (mg/kg) | 100-300 (varies by species) |

| Primary Metabolites | Cyclopropane acid, 4-methylbenzyl alcohol |

| Half-life (hours) | 12-24 |

| Environmental Persistence | Moderate |

Table 2: Efficacy Against Target Pests

| Pest Species | Control (%) with this compound | Control (%) with Non-Deuterated Tefluthrin |

|---|---|---|

| Striped Cucumber Beetle | 85% | 82% |

| Aphids | 78% | 76% |

属性

分子式 |

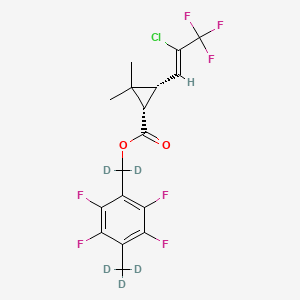

C17H14ClF7O2 |

|---|---|

分子量 |

423.8 g/mol |

IUPAC 名称 |

[dideuterio-[2,3,5,6-tetrafluoro-4-(trideuteriomethyl)phenyl]methyl] (1S,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C17H14ClF7O2/c1-6-11(19)13(21)7(14(22)12(6)20)5-27-15(26)10-8(16(10,2)3)4-9(18)17(23,24)25/h4,8,10H,5H2,1-3H3/b9-4-/t8-,10-/m1/s1/i1D3,5D2 |

InChI 键 |

ZFHGXWPMULPQSE-IUALNURMSA-N |

手性 SMILES |

[2H]C([2H])([2H])C1=C(C(=C(C(=C1F)F)C([2H])([2H])OC(=O)[C@H]2[C@H](C2(C)C)/C=C(/C(F)(F)F)\Cl)F)F |

规范 SMILES |

CC1=C(C(=C(C(=C1F)F)COC(=O)C2C(C2(C)C)C=C(C(F)(F)F)Cl)F)F |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。